PROTAC ERRalpha ligand 2
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Overview
Description
PROTAC ERRalpha ligand 2 is a compound designed as a proteolysis-targeting chimera (PROTAC) that specifically targets the estrogen-related receptor alpha (ERRalpha). This compound functions as an inverse agonist with an IC50 value of 5.67 nM . PROTACs are an emerging class of therapeutic agents that leverage the ubiquitin-proteasome system to degrade target proteins, offering a novel approach to drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ERRalpha ligand 2 involves the conjugation of two ligands: one that binds to ERRalpha and another that recruits an E3 ubiquitin ligase. The process typically involves multiple steps, including the synthesis of each ligand, the linker, and their subsequent conjugation. Common synthetic routes may include amide bond formation, click chemistry, and other coupling reactions .
Industrial Production Methods
Industrial production of PROTACs, including this compound, often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of automated synthesis platforms and high-throughput screening to identify the most efficient conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
PROTAC ERRalpha ligand 2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ligands or the linker.
Reduction: This reaction can be used to reduce any oxidized functional groups.
Substitution: This reaction can replace specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that can alter the compound’s activity, stability, or solubility .
Scientific Research Applications
PROTAC ERRalpha ligand 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of ERRalpha in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential in treating diseases where ERRalpha is implicated, such as certain cancers and metabolic disorders.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .
Mechanism of Action
PROTAC ERRalpha ligand 2 exerts its effects by binding to ERRalpha and recruiting an E3 ubiquitin ligase. This forms a ternary complex that facilitates the ubiquitination of ERRalpha, marking it for degradation by the proteasome. This event-driven mechanism allows for the selective degradation of ERRalpha, reducing its levels and thereby modulating its activity in the cell .
Comparison with Similar Compounds
Similar Compounds
PROTAC ERRalpha ligand 1: Another compound targeting ERRalpha but with different binding affinities and linker structures.
PROTAC ARV-110: Targets androgen receptors and is used in prostate cancer research.
PROTAC NX-2127: Targets Bruton’s tyrosine kinase and is used in leukemia research
Uniqueness
PROTAC ERRalpha ligand 2 is unique due to its high specificity and potency for ERRalpha, making it a valuable tool for studying this receptor’s role in various diseases. Its design allows for efficient degradation of ERRalpha, providing insights into the therapeutic potential of targeting this receptor .
Properties
IUPAC Name |
(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKJGIKIBTXMV-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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